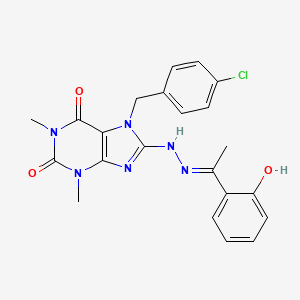

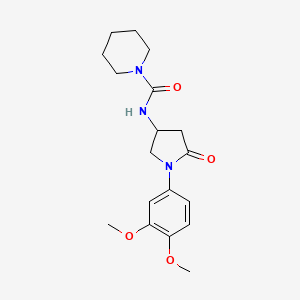

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as a pyrrolidine carboxamide derivative and has been studied extensively for its mechanism of action and physiological effects.

Aplicaciones Científicas De Investigación

Molecular Interactions and Receptor Studies

One study investigated the molecular interaction of a related compound, a cannabinoid receptor antagonist, highlighting its binding interaction with the CB1 receptor. This research provides insights into the compound's conformational dynamics and its implications for receptor binding, contributing to the development of pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

Antidepressant and Nootropic Agents

Another study described the synthesis and pharmacological evaluation of compounds for their potential as antidepressant and nootropic agents. This research underscores the importance of structural modification and functional group variation in enhancing pharmacological activities, providing a foundation for further development of CNS active agents (Thomas et al., 2016).

Anti-Inflammatory and Analgesic Agents

Further, novel compounds derived from visnagenone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic activities. This study highlights the therapeutic potential of these compounds, indicating their efficacy as COX inhibitors and their potential for the development of new therapeutic agents (Abu-Hashem et al., 2020).

Antimyotonic Agents

Research into constrained analogues of tocainide for the development of antimyotonic agents has shown that specific modifications can result in compounds with increased potency and use-dependent block of skeletal muscle sodium channels. This work contributes to the search for more effective treatments for myotonic disorders (Catalano et al., 2008).

Inhibitors of Soluble Epoxide Hydrolase

A study identified triazine-containing compounds as inhibitors of soluble epoxide hydrolase, revealing their potential in modulating inflammatory responses. This research demonstrates the role of the triazine heterocycle in achieving high potency and selectivity, suggesting these compounds as tools for investigating disease models (Thalji et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds, such as piperidine derivatives, have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mode of Action

It is known that piperidine derivatives can interact with their targets in various ways, leading to changes in cellular processes . The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Biochemical Pathways

Compounds with similar structures have been found to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to have therapeutic applications in the treatment of pain, especially neuropathic pain, and are useful for arresting cell growth and apoptosis of neoplastic cells, thereby useful in anticancer treatment .

Propiedades

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-24-15-7-6-14(11-16(15)25-2)21-12-13(10-17(21)22)19-18(23)20-8-4-3-5-9-20/h6-7,11,13H,3-5,8-10,12H2,1-2H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMPULMVHVNSGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCCC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)

![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2354587.png)

![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![N-(2-methylsulfanylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2354592.png)

![3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2354594.png)

![3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2354595.png)